Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl-

Descripción general

Descripción

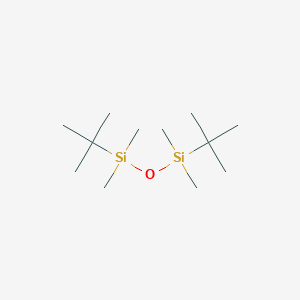

Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- is a chemical compound belonging to the class of organosilicon compounds. It is characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom further bonded to two methyl groups and one tert-butyl group. This compound is known for its unique structural properties and is used in various industrial and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- typically involves the reaction of chlorosilanes with alcohols or silanols. One common method is the reaction of tert-butylchlorodimethylsilane with tert-butylsilanol under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where chlorosilanes and silanols are reacted in a controlled environment. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: Disiloxane compounds can undergo oxidation reactions, typically forming silanols or siloxane oligomers.

Reduction: Reduction reactions are less common but can involve the conversion of disiloxane to silane derivatives.

Substitution: Substitution reactions can occur at the silicon atoms, where alkyl or aryl groups replace the existing substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Metal hydrides like lithium aluminum hydride can be employed.

Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds are often used.

Major Products Formed:

Oxidation: Silanols and siloxane oligomers.

Reduction: Silane derivatives.

Substitution: Various organosilicon compounds depending on the substituents introduced.

Aplicaciones Científicas De Investigación

Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- finds applications in several scientific research fields:

Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

Biology: Employed in the development of biocompatible materials and drug delivery systems.

Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.

Industry: Utilized in the production of silicone-based lubricants, sealants, and coatings.

Mecanismo De Acción

The mechanism of action of Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- involves its interaction with various molecular targets through its silicon-oxygen-silicon backbone. The compound can form stable bonds with other silicon or oxygen-containing molecules, leading to the formation of larger siloxane networks. This property is particularly useful in the development of silicone-based materials with desirable mechanical and chemical properties.

Comparación Con Compuestos Similares

Disiloxane: The simplest form of siloxane with only hydrogen atoms attached to the silicon atoms.

Hexamethyldisiloxane: A similar compound with six methyl groups attached to the silicon atoms.

Octamethylcyclotetrasiloxane: A cyclic siloxane with eight methyl groups and four silicon atoms.

Uniqueness: Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and physical properties. This makes it particularly useful in applications where stability and resistance to degradation are important.

Actividad Biológica

Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- (CAS No. 67875-55-2), is a siloxane compound with various applications in the chemical industry. Its molecular formula is , and it has a molecular weight of approximately 246.54 g/mol. This compound is characterized by its unique structure, which includes two tert-butyl groups and four methyl groups attached to silicon atoms.

- Molecular Formula:

- Molecular Weight: 246.54 g/mol

- Boiling Point: 191-193 °C

- Density: Approximately 0.809 g/cm³

Biological Activity Overview

Research on the biological activity of disiloxane compounds is limited; however, some studies suggest potential applications and interactions with biological systems.

Potential Applications

- Chemo-Enzymatic Synthesis:

- Material Science:

Toxicological Assessments

While specific studies directly assessing the toxicity of disiloxane are scarce, general assessments of siloxane compounds indicate that they can exhibit low toxicity levels in certain contexts. For example:

- In a study evaluating the environmental impact of siloxanes, it was noted that many siloxanes are biodegradable and have low bioaccumulation potential . This suggests a favorable profile for environmental safety.

Safety Data

The Material Safety Data Sheet (MSDS) for disiloxane indicates that while handling this compound, precautions should be taken to avoid inhalation or skin contact. It is recommended to use personal protective equipment and ensure adequate ventilation during use .

Comparative Analysis

To better understand the biological activity of disiloxane compared to similar compounds, a comparative analysis is presented below:

| Compound Name | CAS Number | Molecular Weight | Boiling Point | Biological Activity |

|---|---|---|---|---|

| Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- | 67875-55-2 | 246.54 g/mol | 191-193 °C | Low toxicity; used in synthesis |

| Siloxane A | XXXX-XX-X | XX g/mol | XX °C | Moderate toxicity; used in industrial applications |

| Siloxane B | XXXX-XX-X | XX g/mol | XX °C | High toxicity; restricted use |

Propiedades

IUPAC Name |

tert-butyl-[tert-butyl(dimethyl)silyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30OSi2/c1-11(2,3)14(7,8)13-15(9,10)12(4,5)6/h1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTJJHCZWOVVNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343485 | |

| Record name | TBDMS ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67875-55-2 | |

| Record name | TBDMS ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.